molecular formula C₂₈H₃₆N₆O₁₀S B1142750 6'-Hydroxy Delavirdine O-β-D-Glucuronide CAS No. 188780-39-4

6'-Hydroxy Delavirdine O-β-D-Glucuronide

Cat. No.: B1142750
CAS No.: 188780-39-4
M. Wt: 648.68
Attention: For research use only. Not for human or veterinary use.
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Description

6'-Hydroxy Delavirdine O-β-D-Glucuronide is a major phase II metabolite of delavirdine, a nonnucleoside reverse transcriptase inhibitor used in HIV treatment. Delavirdine undergoes extensive hepatic metabolism, primarily via cytochrome P450 (CYP) 3A4-mediated hydroxylation at the 6' position, yielding 6'-hydroxy delavirdine. This intermediate is subsequently conjugated with glucuronic acid via UDP-glucuronosyltransferase (UGT) enzymes to form the O-β-D-glucuronide derivative .

The glucuronidation enhances the metabolite's water solubility, facilitating renal excretion. However, 6'-hydroxy delavirdine is chemically unstable, leading to further degradation products such as despyridinyl delavirdine and pyridine-ring-opened metabolites . This instability complicates its detection and quantification in biological matrices, necessitating advanced analytical methods for accurate pharmacokinetic profiling.

Properties

CAS No.

188780-39-4

Molecular Formula

C₂₈H₃₆N₆O₁₀S

Molecular Weight

648.68

Synonyms

5-[(1-Methylethyl)amino]-6-[4-[[5-[(methylsulfonyl)amino]-1H-indol-2-yl]carbonyl]-1-piperazinyl]-2-pyridinyl β-D-Glucopyranosiduronic Acid;  N-[2-[[4-[1,6-Dihydro-3-[(1-methylethyl)amino]-6-oxo-2-pyridinyl]-1-piperazinyl]carbonyl]-1H-indol-5-yl]methan

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key glucuronidated metabolites with structural or functional similarities to 6'-Hydroxy Delavirdine O-β-D-Glucuronide:

Compound Name Parent Drug/Compound Site of Glucuronidation Metabolic Enzymes Involved Biological Significance Key Analytical Challenges
This compound Delavirdine 6'-hydroxy position CYP3A4, UGTs Major metabolite; contributes to delavirdine clearance Instability of 6'-hydroxy intermediate; requires stabilization during analysis
SN-38 Glucuronide Irinotecan (SN-38) Phenolic hydroxyl UGT1A1 Detoxification; reduces SN-38 toxicity High lower limit of quantification (LLOQ: 2.5 ng/mL) in biological samples
Carvedilol O-β-D-Glucuronide Carvedilol O-glucuronide UGTs Minor metabolite; contributes to carvedilol elimination Co-elution with N-glucuronide isomer; requires ion/molecule reactions for differentiation
Quercetin-7-O-β-D-Glucuronide Quercetin 7-hydroxy position Microbial UGTs (e.g., Streptomyces spp.) Antioxidant activity; modulates flavonoid bioavailability Structural similarity to other quercetin glucuronides (e.g., 3-O-, 4'-O-) complicates detection
4-Hydroxy Duloxetine-d6 β-D-Glucuronide Duloxetine 4-hydroxy position CYP2D6, UGTs Deuterated internal standard for pharmacokinetic studies Requires deuterium-specific mass spectrometry for accurate quantification

Metabolic Stability and Enzyme Specificity

  • This compound : Formation is CYP3A4-dependent, distinguishing it from glucuronides like carvedilol N-glucuronide (CYP2D6/UGT-mediated) or SN-38 glucuronide (UGT1A1-specific). Its instability contrasts with stable analogs such as quercetin glucuronides, which exhibit longer half-lives in vitro .
  • Isomeric Differentiation : Unlike this compound (solely O-linked), compounds like carvedilol and darunavir form both O- and N-glucuronides. These isomers require tandem mass spectrometry with ion/molecule reactions (e.g., HSiCl3 adducts) for unambiguous identification .

Analytical Considerations

  • Quantification Limits: this compound’s instability necessitates lower detection limits compared to stable analogs. For example, mycophenolic acid β-D-glucuronide has an LLOQ of 25 ng/mL, while hydroxy bupropion is detectable at 2 ng/mL .
  • Chromatographic Separation : Reversed-phase HPLC coupled with ESI-QTOF-MS is commonly used for glucuronides, but co-elution issues (e.g., darunavir O/N-glucuronides) demand high-resolution techniques .

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